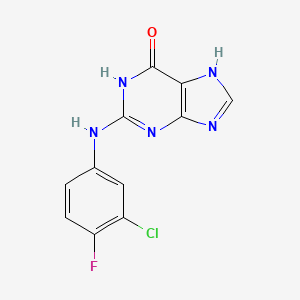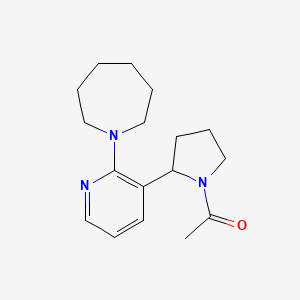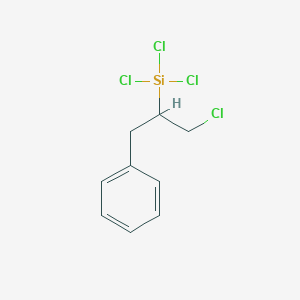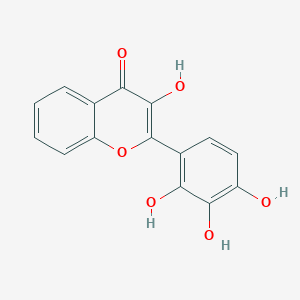
2-chloro-6-(3-nitrophenyl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(3-nitrophenyl)-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. This compound is characterized by the presence of a chloro group at the 2-position and a nitrophenyl group at the 6-position of the purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-nitrophenyl)-9H-purine typically involves the reaction of 2,6-dichloropurine with 3-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the coupling process .
Industrial Production Methods
Industrial production of 2-Chloro-6-(3-nitrophenyl)-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Chloro-6-(3-nitrophenyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted purine derivatives with different functional groups at the 2-position.
Reduction: 2-Chloro-6-(3-aminophenyl)-9H-purine.
Oxidation: Various oxidized phenyl derivatives depending on the specific oxidizing agent used.
科学的研究の応用
2-Chloro-6-(3-nitrophenyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential pharmacological activities, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-6-(3-nitrophenyl)-9H-purine involves its interaction with biological macromolecules. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes and proteins, affecting their function and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloro-6-phenyl-9H-purine: Lacks the nitro group on the phenyl ring, resulting in different chemical reactivity and biological activity.
6-(3-Nitrophenyl)-9H-purine:
Uniqueness
2-Chloro-6-(3-nitrophenyl)-9H-purine is unique due to the presence of both the chloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
918537-04-9 |
|---|---|
分子式 |
C11H6ClN5O2 |
分子量 |
275.65 g/mol |
IUPAC名 |
2-chloro-6-(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C11H6ClN5O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H,13,14,15,16) |
InChIキー |
MMKYSPACFDODEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)Cl)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)


![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)







